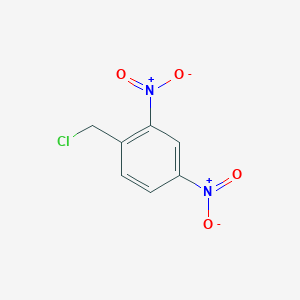

2,4-Dinitrobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARDYTBLZQDXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209861 | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-57-1 | |

| Record name | 2,4-Dinitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzyl chloride is a nitroaromatic compound of significant interest in chemical synthesis and biological research. Its reactivity, driven by the presence of two nitro groups and a benzylic chloride, makes it a versatile intermediate for the synthesis of various organic molecules. In the realm of drug development, its potent ability to induce contact hypersensitivity has rendered it a valuable tool for studying immune responses and the signaling pathways that govern inflammation. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological activities of this compound, with a focus on its interaction with key cellular signaling pathways.

Chemical Identity and Properties

This compound, also known as 1-(chloromethyl)-2,4-dinitrobenzene, is a yellow crystalline solid.[1] The presence of the electron-withdrawing nitro groups significantly influences its chemical behavior, enhancing the reactivity of the benzylic chloride towards nucleophilic substitution.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₄ | |

| Molecular Weight | 216.58 g/mol | |

| Melting Point | 34-36 °C (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Density | ~1.538 g/cm³ | [2] |

| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C, calculated). | [2] |

| CAS Number | 610-57-1 | |

| InChI | 1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])CCl |

Chemical Structure

The structure of this compound is characterized by a benzene (B151609) ring substituted with a chloromethyl group at position 1, and two nitro groups at positions 2 and 4. The spatial arrangement of these functional groups dictates the molecule's reactivity and electronic properties.

Experimental Protocols

Synthesis of this compound

-

Nitration of Toluene to 2,4-Dinitrotoluene (B133949): This is a standard electrophilic aromatic substitution reaction. Toluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions are controlled to favor the formation of the dinitro-substituted product.

-

Free-Radical Chlorination of 2,4-Dinitrotoluene: The methyl group of 2,4-dinitrotoluene can be chlorinated to a chloromethyl group via a free-radical chain reaction. This is typically achieved by treating the 2,4-dinitrotoluene with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

It is crucial to note that this is a generalized procedure, and the specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for safety and yield.

Purification

Purification of the crude this compound product would typically be achieved by recrystallization . A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the nitro groups (typically strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that can further aid in structural elucidation.

-

Melting Point Analysis: A sharp melting point range close to the literature value (34-36 °C) would indicate a high degree of purity.

Biological Activity and Signaling Pathways

This compound and its close analog, 2,4-dinitrochlorobenzene (DNCB), are well-known haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. This property makes them invaluable in immunological research, particularly in the study of contact hypersensitivity, a form of delayed-type hypersensitivity.

The biological effects of this compound are mediated through the activation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Upon entering the skin, this compound covalently binds to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are recognized by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells. This recognition triggers a cascade of intracellular signaling events.

The activation of cell surface receptors on APCs leads to the phosphorylation and activation of the MAPK cascade, involving kinases such as JNK and p38. Concurrently, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. The release of NF-κB allows its translocation to the nucleus.

In the nucleus, activated transcription factors, including AP-1 (a downstream target of the MAPK pathway) and NF-κB, bind to their respective DNA response elements in the promoter regions of target genes. This results in the transcription and translation of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. These molecules orchestrate the recruitment and activation of other immune cells, leading to the characteristic inflammatory response of contact hypersensitivity.

Applications in Drug Development

The ability of this compound to reliably induce an inflammatory response makes it a critical tool in preclinical drug development for:

-

Screening of Anti-inflammatory Agents: It is used to create animal models of contact dermatitis, which can then be used to test the efficacy of novel anti-inflammatory and immunomodulatory drugs.

-

Mechanistic Studies: By studying the signaling pathways activated by this compound, researchers can gain a deeper understanding of the molecular mechanisms of inflammation and identify new potential drug targets.

-

Predictive Toxicology: It can be used as a positive control in assays designed to assess the skin sensitization potential of new chemical entities.

Conclusion

This compound is a molecule with significant utility in both synthetic chemistry and biomedical research. Its well-defined chemical properties and structure, coupled with its robust biological activity in activating the MAPK and NF-κB signaling pathways, solidify its role as a valuable tool for researchers and drug development professionals. A thorough understanding of its characteristics is essential for its safe and effective application in the laboratory and for the interpretation of experimental results in the quest for new therapeutic interventions for inflammatory diseases.

References

An In-depth Technical Guide to the Reactivity of 2,4-Dinitrobenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dinitrobenzyl chloride is a versatile bifunctional electrophile, susceptible to nucleophilic attack at two primary sites: the benzylic carbon and the aromatic ring. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions profoundly influences its reactivity. This guide provides a comprehensive analysis of the reaction mechanisms, quantitative reactivity data with various nucleophiles, detailed experimental protocols, and the governing principles of its chemical behavior. While kinetic data for this compound itself is sparse in readily available literature, this paper will draw upon data from closely related and extensively studied analogues, such as 2,4-dinitrochlorobenzene for nucleophilic aromatic substitution (SNAr) and benzyl (B1604629) chloride for substitution at the benzylic carbon (SN2), to illustrate the core reactivity principles.

Core Concepts: Dual Reactivity

The key to understanding the chemistry of this compound is its dual reactivity. Nucleophiles can react via two distinct pathways:

-

SN2 Reaction at the Benzylic Carbon: Nucleophilic attack on the CH2Cl group, displacing the chloride ion. This is the more common pathway for a benzyl halide. The electron-withdrawing nitro groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl chloride.

-

Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring: Attack on the carbon atom bearing a nitro group (or potentially the chlorine, though less likely as it is not directly on the ring), leading to the formation of a Meisenheimer complex. The strong activation by the two nitro groups makes the aromatic ring electron-deficient and thus a target for potent nucleophiles.

The preferred pathway depends on the nature of the nucleophile, the reaction conditions (solvent, temperature), and steric factors.

Reaction Mechanisms and Visualization

SN2 Pathway: Substitution at the Benzylic Carbon

The reaction with a generic nucleophile (Nu-) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking.

Caption: SN2 reaction mechanism at the benzylic carbon.

SNAr Pathway: Substitution at the Aromatic Ring

In the SNAr pathway, the nucleophile attacks an electron-deficient carbon of the aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and is significantly stabilized by the electron-withdrawing nitro groups. Aromaticity is restored upon the elimination of a leaving group, typically one of the nitro groups.

Caption: SNAr addition-elimination mechanism.

Quantitative Data on Reactivity

As specific kinetic data for this compound is limited, we present data for model compounds to illustrate the reactivity principles.

SNAr Reactivity: The 2,4-Dinitrochlorobenzene Model

The kinetics of SNAr reactions are well-documented for 2,4-dinitrochlorobenzene. These reactions are typically second-order overall (first-order in both the aryl halide and the nucleophile). The presence of two nitro groups dramatically increases the reaction rate compared to chlorobenzene.

Table 1: Relative Rates of Reaction of Various Chloroarenes with Sodium Ethoxide in Ethanol (B145695) at 50°C

| Substrate | Relative Rate |

| Chlorobenzene | 1 |

| 1-Chloro-4-nitrobenzene | 7 x 1010 |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 1015 |

Data is illustrative and compiled from established principles of SNAr reactivity.

Table 2: Second-Order Rate Constants (k2) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |

| Aniline (B41778) | Toluene (B28343) | 40 | Varies with [amine]2[2] |

| Hydrazine | Methanol | 25 | 0.0134[3] |

| Cyclohexylamine | Methanol | 25 | 0.126[4] |

| Morpholine | Methanol | 25 | 0.437[4] |

Note: The reaction with aniline in toluene shows a third-order dependence on the amine concentration, suggesting that amine aggregates act as the nucleophile.[2]

SN2 Reactivity: Comparison with Benzyl Chloride

The nitro groups in this compound are expected to significantly increase the rate of SN2 reactions at the benzylic position by inductively withdrawing electron density and making the carbon atom more electrophilic. While direct quantitative comparisons are scarce, it is well-established that electron-withdrawing groups in the para position accelerate the SN2 reaction of benzyl halides. For instance, p-nitrobenzyl chloride undergoes nucleophilic substitution much more readily than unsubstituted benzyl chloride.[5]

Reactivity with Specific Classes of Nucleophiles

Amines

Primary and secondary amines are effective nucleophiles that readily react with this compound, typically at the benzylic carbon, to yield the corresponding N-substituted 2,4-dinitrobenzylamines. In some cases, particularly with strong bases or at high temperatures, SNAr reactions can occur. The kinetics of reactions with amines can be complex, sometimes showing catalysis by a second molecule of the amine which acts as a base to remove a proton in the rate-determining step.[6]

Alkoxides and Hydroxide (B78521)

Alkoxide and hydroxide ions are strong nucleophiles that can react to form 2,4-dinitrobenzyl ethers and 2,4-dinitrobenzyl alcohol, respectively. These reactions are generally conducted in the corresponding alcohol as the solvent or in a polar aprotic solvent.

Thiols and Thiolates

Thiols and especially their conjugate bases, thiolates, are excellent soft nucleophiles.[7][8] They react rapidly and selectively at the benzylic carbon of this compound to form 2,4-dinitrobenzyl thioethers. This reaction is often used for the protection of thiol groups or for their specific labeling in biological systems.

Ambident Nucleophiles: The Case of Thiocyanate (B1210189) (SCN-)

Ambident nucleophiles, such as the thiocyanate ion, possess two nucleophilic centers (sulfur and nitrogen). The reaction outcome is governed by factors including the Hard-Soft Acid-Base (HSAB) principle and the reaction mechanism. The benzylic carbon of this compound is a relatively soft electrophile. According to the HSAB principle, this should favor attack by the softer sulfur atom of the thiocyanate ion, leading to the formation of 2,4-dinitrobenzyl thiocyanate.[9] Isomerization to the isothiocyanate may occur under certain conditions.

Experimental Protocols

The following are detailed, representative methodologies for key reactions of this compound.

General Experimental Workflow

Caption: General workflow for nucleophilic substitution.

Protocol 1: Synthesis of N-(2,4-Dinitrobenzyl)aniline

This protocol is adapted from the procedure for the reaction of 2,4-dinitrobromobenzene with aniline.[10]

-

Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.62 mmol).

-

Reagent Addition: Add ethanol (10 mL) followed by aniline (0.47 mL, 5.08 mmol, 1.1 equivalents).

-

Reaction: Heat the mixture to reflux with stirring. Continue heating for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrobenzyl)aniline. Dry the product under vacuum.

Protocol 2: Synthesis of 2,4-Dinitrobenzyl Ethyl Ether

This protocol is based on the Williamson ether synthesis.

-

Reaction Setup: In a 50-mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (20 mL).

-

Base Addition: Carefully add sodium metal (0.13 g, 5.54 mmol, 1.2 equivalents) in small portions to the ethanol to form sodium ethoxide. Allow the sodium to react completely.

-

Substrate Addition: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 g, 4.62 mmol) in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of 2,4-Dinitrobenzyl Thiocyanate

This protocol is adapted from general methods for preparing thiocyanates from alkyl halides.[11]

-

Reaction Setup: In a 50-mL round-bottom flask, dissolve this compound (1.0 g, 4.62 mmol) in acetone (B3395972) or dimethylformamide (DMF) (20 mL).

-

Reagent Addition: Add potassium thiocyanate (0.54 g, 5.54 mmol, 1.2 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water (50 mL). A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-dinitrobenzyl thiocyanate.

Conclusion

This compound is a highly reactive electrophile due to the strong electron-withdrawing effects of its two nitro substituents. It primarily undergoes SN2 reactions at the benzylic carbon, a pathway that is significantly accelerated compared to unsubstituted benzyl halides. Concurrently, the electron-deficient aromatic ring is activated towards SNAr reactions, a pathway well-illustrated by the analogous reactivity of 2,4-dinitrochlorobenzene. The choice of nucleophile and reaction conditions dictates the chemoselectivity of the process. The provided protocols offer a foundational basis for the synthesis of a wide array of 2,4-dinitrobenzyl derivatives, which are valuable intermediates in medicinal chemistry and materials science. This guide serves as a technical resource for professionals leveraging the unique reactivity of this compound in their research and development endeavors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]

- 5. allen.in [allen.in]

- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solved periment is to convert 2,4-dinitrobromobenzene (A) to | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dinitrobenzyl Chloride (CAS 610-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the associated hazards, of 2,4-Dinitrobenzyl chloride (CAS 610-57-1). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Physical Properties

This compound, with the CAS registry number 610-57-1, is an organic compound characterized by a benzyl (B1604629) chloride structure substituted with two nitro groups at the 2 and 4 positions of the benzene (B151609) ring.[1] It typically appears as a yellow crystalline solid.[1] The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the reactivity of the benzylic chloride.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [2] |

| Melting Point | 34-36 °C (literature) | [3][4] |

| 97.5-102 °C | [2] | |

| Density | 1.538 ± 0.06 g/cm³ (predicted) | [2] |

| Boiling Point | 349.8 ± 27.0 °C (predicted) | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| 113 °C (235.4 °F) - closed cup | [4][6] | |

| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C, calculated) | [2] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance with corrosive properties. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion (GHS05) |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Corrosion (GHS05) |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Exclamation Mark (GHS07) |

Summary of Toxicological Endpoints

| Endpoint | Result | Notes |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | May cause respiratory irritation.[2] | |

| Skin Corrosion/Irritation | Causes severe skin burns.[2] | Classified as Skin Corr. 1B.[2][6] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | Classified as Eye Dam. 1.[2] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | An Ames test could be conducted to assess mutagenic potential.[1][7][8] |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available |

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

A plausible synthetic route to this compound is the free-radical chlorination of 2,4-dinitrotoluene (B133949).

Materials:

-

2,4-Dinitrotoluene

-

N-Chlorosuccinimide (NCS) or chlorine gas (Cl₂)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or UV light)

-

Anhydrous solvent (e.g., carbon tetrachloride or benzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in the anhydrous solvent.

-

Add N-Chlorosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the chlorination reaction.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Physicochemical Property Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of high purity.[6][9]

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-20 °C per minute initially.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.[10]

Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume, both with and without the sample.

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a sample of this compound.

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge it with helium gas to remove any air and moisture.

-

Run the automated analysis sequence, which involves pressurizing the reference chamber and then expanding the gas into the sample chamber.

-

The instrument's software calculates the volume of the sample based on the pressure changes.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] For aromatic compounds like this compound, reversed-phase HPLC is commonly used.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The exact ratio will need to be optimized.

-

Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in a known volume of the mobile phase to prepare a standard solution of known concentration.

-

Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase.

-

HPLC System Setup:

-

Install a suitable reversed-phase column (e.g., C18).

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

-

Analysis:

-

Inject a known volume of the standard solution and record the chromatogram.

-

Inject the same volume of the sample solution and record the chromatogram.

-

-

Data Analysis: The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and by comparing its retention time to that of the standard.

Toxicological Testing

The following are generalized protocols for assessing the key hazards of this compound, based on OECD guidelines.

Principle: This test method uses a three-dimensional human epidermis model to assess the potential of a chemical to cause skin corrosion.[3][12][13] Cell viability is measured after exposure to the test substance.

Procedure:

-

Reconstituted human epidermis tissue models are equilibrated in culture medium.

-

A known amount of this compound is applied topically to the surface of the tissue.

-

The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

After the exposure period, the test substance is removed by washing.

-

The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a purple formazan (B1609692) precipitate.

-

The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

-

Cell viability is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold.[3][14]

Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal (typically a rabbit).[5][15][16][17][18]

Procedure:

-

A single dose of this compound is applied to the conjunctival sac of one eye of a test animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

The reversibility of the observed effects is also assessed.

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect chemical mutagens.[1][7][8][19] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Procedure:

-

Several strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7][8]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][20][21] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and a solution of MTT is added to each well.

-

The plate is incubated to allow the viable cells to reduce the MTT to formazan crystals.

-

A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Synthetic Workflow for this compound

Caption: Generalized workflow for the synthesis and purification of this compound.

Hazard Assessment Workflow

Caption: Tiered testing strategy for the hazard assessment of this compound.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. byjus.com [byjus.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jove.com [jove.com]

- 11. moravek.com [moravek.com]

- 12. oecd.org [oecd.org]

- 13. episkin.com [episkin.com]

- 14. senzagen.com [senzagen.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. criver.com [criver.com]

- 20. scribd.com [scribd.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dinitrobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzyl chloride is a valuable reagent in organic synthesis, often utilized for the derivatization of various functional groups. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a prediction based on the analysis of structurally analogous compounds and established spectroscopic principles. This guide also outlines general experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of related compounds such as 2,4-dinitrotoluene, benzyl (B1604629) chloride, and other substituted nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-3 |

| ~8.5 | dd | 1H | H-5 |

| ~7.9 | d | 1H | H-6 |

| ~5.0 | s | 2H | -CH₂Cl |

Predicted solvent: CDCl₃. Coupling constants are expected to be in the range of J = 8-9 Hz for ortho coupling and J = 2-3 Hz for meta coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~148 | C-NO₂ (C-2) |

| ~147 | C-NO₂ (C-4) |

| ~140 | C-CH₂Cl (C-1) |

| ~130 | C-H (C-6) |

| ~128 | C-H (C-5) |

| ~121 | C-H (C-3) |

| ~45 | -CH₂Cl |

Predicted solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1550-1475 | Strong | Asymmetric NO₂ stretch[1] |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1360-1290 | Strong | Symmetric NO₂ stretch[1] |

| 850-800 | Medium | C-N stretch |

| 750-700 | Strong | C-Cl stretch |

| 900-675 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 181 | Medium | [M-Cl]⁺ |

| 170 | Medium | [M-NO₂]⁺ |

| 125 | High | [M-NO₂-Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The presence of chlorine will be indicated by a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

Solubility of 2,4-Dinitrobenzyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzyl chloride, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification procedures, and formulation development. This document summarizes known solubility data, offers a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities tend to be miscible. This compound is a polar molecule due to the presence of two electron-withdrawing nitro groups (-NO₂) and a chloromethyl group (-CH₂Cl). These functional groups create a significant dipole moment, suggesting a higher affinity for polar organic solvents. Conversely, its solubility in non-polar solvents is expected to be limited.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and general solubility principles, a qualitative and estimated solubility profile can be inferred. The following table summarizes this information, including the single available quantitative data point for water.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Quantitative Data (at 25°C) |

| Water | Protic, Polar | Very Slightly Soluble | 0.15 g/L[1] |

| Methanol | Protic, Polar | Soluble | Not Available |

| Ethanol | Protic, Polar | Soluble | Not Available |

| Acetone | Aprotic, Polar | Soluble | Not Available |

| Dichloromethane | Aprotic, Polar | Soluble | Not Available |

| Chloroform | Aprotic, Polar | Soluble | Not Available |

| Ethyl Acetate | Aprotic, Polar | Soluble | Not Available |

| Toluene | Non-polar | Sparingly Soluble | Not Available |

| Hexane | Non-polar | Insoluble | Not Available |

It is important to note that protic solvents like alcohols, while capable of dissolving this compound, may also react with the benzylic chloride functionality, especially under prolonged exposure or elevated temperatures, leading to solvolysis products.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC or GC system to generate a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the chromatographic analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide on the Mechanism of Nucleophilic Substitution on 2,4-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanistic pathways involved in nucleophilic substitution reactions of 2,4-dinitrobenzyl chloride. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the benzylic carbon, leading to a nuanced interplay of classic substitution mechanisms.

Introduction: The Unique Reactivity of this compound

This compound is a benzylic halide characterized by the presence of two nitro groups at the ortho and para positions relative to the chloromethyl group. These nitro groups are powerful electron-withdrawing substituents due to both inductive (-I) and resonance (-M) effects. This electronic perturbation of the benzene (B151609) ring has profound implications for the mechanism of nucleophilic substitution at the benzylic carbon. While typical primary benzylic halides can undergo substitution via both Sₙ1 and Sₙ2 pathways, the electronic landscape of this compound steers the reaction mechanism towards a specific path, which this guide will elucidate.

Mechanistic Considerations: Sₙ1, Sₙ2, and the Influence of the Dinitrophenyl Group

The mechanism of nucleophilic substitution on a benzylic carbon is a delicate balance between the stability of a potential carbocation intermediate (favoring Sₙ1) and the steric hindrance and electrophilicity of the carbon center (governing the Sₙ2 pathway).

Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. For this compound, the formation of a benzylic carbocation would be significantly destabilized by the potent electron-withdrawing nitro groups. These groups would intensify the positive charge on the benzylic carbon, making the carbocation intermediate energetically unfavorable.

Sₙ2 Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The benzylic carbon in this compound is primary and therefore not sterically hindered, which is a favorable condition for an Sₙ2 reaction. Furthermore, the electron-withdrawing nitro groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr) Influence: While the substitution occurs at the benzylic carbon and not directly on the aromatic ring, the principles of the SₙAr mechanism are relevant to understanding the reactivity. In a typical SₙAr reaction on a halo-dinitrobenzene, the nitro groups stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.[1] In the case of this compound, this strong electron withdrawal by the nitro groups makes the benzylic carbon a highly attractive site for nucleophiles, thus favoring a bimolecular pathway.

Based on these considerations, the nucleophilic substitution on this compound is expected to proceed predominantly through an Sₙ2 mechanism . The strong deactivation of the benzylic position towards carbocation formation effectively disfavors the Sₙ1 pathway.

Quantitative Data and Kinetic Studies

While specific kinetic data for the nucleophilic substitution on this compound is sparse in the readily available literature, we can infer its reactivity by examining related compounds. The following tables summarize kinetic data for the closely related 2,4-dinitrochlorobenzene, which undergoes SₙAr, and other substituted benzyl (B1604629) chlorides, which provide insight into the electronic effects on Sₙ1 and Sₙ2 reactions.

Table 1: Second-Order Rate Constants for the SₙAr Reaction of 1-Chloro-2,4-dinitrobenzene (B32670) with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| Hydrazine | Methanol | 25 | 1.3 x 10⁻² |

| Hydrazine | Acetonitrile | 25 | 3.0 x 10⁻² |

| Hydrazine | DMSO | 25 | 1.2 x 10⁻¹ |

| Aniline | Toluene | 25 | Varies with [Amine]² |

| N-Methylaniline | Toluene | 25 | Varies linearly with [Amine] |

Data for 1-chloro-2,4-dinitrobenzene is presented to illustrate the activating effect of the dinitro-substituted ring towards nucleophilic attack. The reaction with primary anilines shows a third-order dependence on amine concentration, suggesting a more complex mechanism involving amine aggregates.

Table 2: Relative Solvolysis Rates of Substituted Benzyl Chlorides

| Substituent | Relative Rate (vs. Benzyl Chloride) | Probable Mechanism |

| 4-Methoxy | ~1000 | Sₙ1 |

| 4-Methyl | 15 | Sₙ1/Sₙ2 |

| H | 1 | Sₙ1/Sₙ2 |

| 4-Chloro | 0.3 | Sₙ2 |

| 4-Nitro | 0.04 | Sₙ2 |

| 2,4-Dinitro | Expected to be very slow | Predominantly Sₙ2 |

This table illustrates the trend that electron-donating groups accelerate Sₙ1 reactions by stabilizing the carbocation, while electron-withdrawing groups retard Sₙ1 reactions and favor Sₙ2 pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of nucleophilic substitution on this compound.

General Procedure for Kinetic Measurements by UV-Vis Spectrophotometry

This method is suitable for following the reaction of this compound with a nucleophile that results in a product with a distinct UV-Vis absorption spectrum.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO). The concentration should be chosen such that after dilution in the reaction mixture, the absorbance change is within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations. To ensure pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold greater than the substrate concentration.

-

-

Kinetic Run:

-

Equilibrate the solutions of the substrate and the nucleophile to the desired reaction temperature in a thermostated water bath.

-

To initiate the reaction, rapidly mix the substrate and nucleophile solutions in a quartz cuvette.

-

Immediately place the cuvette in the thermostated cell holder of a UV-Vis spectrophotometer.

-

Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

For a reaction under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

-

To determine the second-order rate constant (k₂), plot k_obs against the concentration of the nucleophile. The slope of this plot will be equal to k₂.

-

Determination of Activation Parameters

-

Procedure:

-

Perform the kinetic measurements as described in section 4.1 at a minimum of three different temperatures (e.g., 298 K, 308 K, 318 K).

-

Determine the second-order rate constant (k₂) at each temperature.

-

-

Data Analysis:

-

Use the Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation to determine the activation parameters.

-

A plot of ln(k₂) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.

-

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from a plot of ln(k₂/T) versus 1/T (Eyring plot).

-

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Caption: Sₙ2 Mechanism for Nucleophilic Substitution on this compound

Caption: Unfavorable Sₙ1 Mechanism due to Carbocation Destabilization

References

2,4-Dinitrobenzyl Chloride: A Technical Guide to Derivatization of Amines and Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2,4-dinitrobenzyl chloride as a derivatizing agent for primary and secondary amines, as well as thiols. The introduction of the 2,4-dinitrobenzyl group enhances the detectability of these analytes, particularly in the context of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, by incorporating a strong chromophore. This guide covers the underlying chemical principles, detailed experimental protocols, and expected analytical data for the resulting derivatives.

Introduction: The Role of Derivatization in Analytical Chemistry

In many analytical workflows, particularly within drug development and metabolomics, the sensitive and selective quantification of low-molecular-weight compounds containing amine and thiol functional groups is crucial. These functional groups are often present in key biomolecules such as amino acids, peptides, neurotransmitters, and biogenic amines, as well as in pharmaceutical compounds. However, many of these molecules lack a native chromophore or fluorophore, making their detection by common analytical techniques like HPLC-UV challenging.

Chemical derivatization addresses this limitation by covalently modifying the analyte with a reagent that imparts desirable physicochemical properties. This compound is an effective derivatizing agent for this purpose. The 2,4-dinitrophenyl moiety is a strong chromophore, significantly increasing the molar absorptivity of the analyte in the UV-visible region, thereby enhancing detection sensitivity.

Reaction Mechanism

The derivatization of amines and thiols with this compound proceeds via a nucleophilic substitution reaction. The benzylic carbon of this compound is electrophilic and susceptible to attack by nucleophiles like the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol.

For Amines: Primary and secondary amines react with this compound to form the corresponding N-(2,4-dinitrobenzyl)amine derivatives. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.

For Thiols: Thiols, being excellent nucleophiles, readily react with this compound to form stable thioether derivatives. Similar to amines, the reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.

dot

Caption: General reaction scheme for the derivatization of amines and thiols with this compound.

Experimental Protocols

The following are generalized protocols for the derivatization of amines and thiols with this compound. Optimization of reaction conditions (e.g., temperature, time, pH, and solvent) may be necessary for specific analytes.

Derivatization of Amines

This protocol is adapted from methodologies used for similar derivatizing agents like 2,4-dinitrofluorobenzene.

Materials:

-

This compound solution (10 mg/mL in acetonitrile)

-

Analyte solution (containing primary or secondary amines)

-

Borate (B1201080) buffer (0.1 M, pH 9.0)

-

Acetonitrile (B52724) (HPLC grade)

-

Hydrochloric acid (1 M)

Procedure:

-

To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of the borate buffer.

-

Add 200 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes.

-

After incubation, cool the mixture to room temperature.

-

Neutralize the excess base by adding 50 µL of 1 M hydrochloric acid.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Derivatization of Thiols

This protocol is based on the high nucleophilicity of thiols and general conditions for their alkylation.

Materials:

-

This compound solution (10 mg/mL in acetonitrile)

-

Analyte solution (containing thiols)

-

Tris buffer (0.1 M, pH 8.0)

-

Acetonitrile (HPLC grade)

Procedure:

-

To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of the Tris buffer.

-

Add 200 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature (25°C) for 15-30 minutes.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

dot

Caption: A generalized experimental workflow for the derivatization and analysis of amines and thiols.

Analytical Data and Characterization

The 2,4-dinitrobenzyl derivatives of amines and thiols can be readily separated and quantified using reversed-phase HPLC. The strong UV absorbance of the dinitrophenyl group allows for sensitive detection.

Chromatographic Conditions

A general-purpose reversed-phase C18 column is typically suitable for the separation of these derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is commonly employed.

UV-Visible Spectroscopy

The 2,4-dinitrobenzyl derivatives are expected to exhibit strong absorbance in the UV region, typically with a maximum wavelength (λmax) around 260 nm and a secondary absorbance maximum around 340-360 nm. This allows for selective detection with minimal interference from many matrix components.

Mass Spectrometry

For confirmation of the identity of the derivatives, mass spectrometry (MS) can be used. The derivatized analytes will show a characteristic mass shift corresponding to the addition of the 2,4-dinitrobenzyl group (C₇H₅N₂O₄), which has a monoisotopic mass of 181.0249 Da.

| Parameter | Amines | Thiols |

| Functional Group | Primary and Secondary Amines | Thiols (Sulfhydryls) |

| Reaction Type | Nucleophilic Substitution (N-alkylation) | Nucleophilic Substitution (S-alkylation) |

| Typical pH | 8.5 - 9.5 | 7.5 - 8.5 |

| Typical Temperature | 50 - 70 °C | Room Temperature (20-25 °C) |

| Typical Reaction Time | 30 - 90 minutes | 10 - 30 minutes |

| Expected λmax | ~260 nm and ~350 nm | ~260 nm and ~350 nm |

| Mass Shift (Da) | +181.0249 | +181.0249 |

Table 1: Summary of expected reaction conditions and analytical characteristics for the derivatization of amines and thiols with this compound.

| Analyte Class | Example | Expected Derivative |

| Primary Amine | Glycine | N-(2,4-Dinitrobenzyl)glycine |

| Secondary Amine | Proline | N-(2,4-Dinitrobenzyl)proline |

| Thiol | Cysteine | S-(2,4-Dinitrobenzyl)cysteine |

Table 2: Examples of derivatives formed from common analytes.

Conclusion

This compound serves as a valuable derivatizing agent for the analysis of amines and thiols. The derivatization reaction is straightforward and results in stable derivatives with strong UV absorbance, enabling sensitive detection by HPLC. The methodologies presented in this guide provide a solid foundation for researchers and analytical scientists to develop and validate quantitative methods for a wide range of amine- and thiol-containing compounds. As with any analytical method, optimization and validation are crucial to ensure accuracy, precision, and reliability for the specific application.

An In-depth Technical Guide to the Potential Applications of 2,4-Dinitrobenzyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzyl chloride is a highly reactive organic compound with significant potential in various facets of organic synthesis. Its utility stems from the electrophilic nature of the benzylic carbon, further activated by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring. This guide provides a comprehensive overview of the core applications of this compound, focusing on its role as a versatile reagent for the introduction of the 2,4-dinitrobenzyl moiety. Key applications include its use in nucleophilic substitution reactions for the synthesis of a variety of derivatives, its emerging role in the formation of photolabile protecting groups, and its utility as a derivatizing agent. This document consolidates available data on reaction conditions, yields, and spectroscopic information, alongside detailed experimental protocols and mechanistic visualizations to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₅ClN₂O₄, is a yellow crystalline solid characterized by a benzyl (B1604629) chloride backbone substituted with two nitro groups at the 2 and 4 positions.[1] The presence of these nitro groups significantly enhances the reactivity of the benzylic chloride towards nucleophiles, making it an attractive reagent for a range of synthetic transformations.[2] This guide explores the primary applications of this compound in organic synthesis, with a particular emphasis on its practical utility in the laboratory.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles. The electron-withdrawing nitro groups stabilize the transition state of the reaction, facilitating the displacement of the leaving group.[1] This reactivity allows for the synthesis of a diverse array of 2,4-dinitrobenzyl derivatives.

A notable application is in the synthesis of heterocyclic compounds. For instance, this compound has been used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride.[3]

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclic Thioureas/Selenoureas | 2-(2,4-Dinitrobenzylthio/seleno) derivatives of 4,5-dihydroimidazolium chloride | Not specified | Not specified | [3] |

| 2-Benzylpyridine (B1664053) | 2-(2,4-Dinitrobenzyl)pyridine (B72581) | Fuming HNO₃, H₂SO₄, 80 °C, 20 min | Not specified | [4] |

Experimental Protocol: Synthesis of 2-(2,4-Dinitrobenzyl)pyridine[4]

This protocol describes the dinitration of 2-benzylpyridine to yield 2-(2,4-dinitrobenzyl)pyridine.

Materials:

-

2-Benzylpyridine

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

2 M Sodium Hydroxide (B78521) solution

-

Diethyl Ether

Procedure:

-

In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer, place 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 5 °C with stirring.

-

Separately cool 3.2 mL of 2-benzylpyridine and 4.0 mL of fuming nitric acid in an ice bath.

-

Add the cold 2-benzylpyridine dropwise to the sulfuric acid, ensuring the temperature remains below 10 °C.

-

Subsequently, add the cold fuming nitric acid dropwise under the same temperature control.

-

Replace the ice bath with a water bath and heat the mixture to 80 °C with stirring for 20 minutes.

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker.

-

Rinse the reaction flask with about 40 mL of ice-water and add it to the beaker.

-

Place the beaker in an ice bath and, with gentle stirring, add 2 M sodium hydroxide solution dropwise until the mixture is strongly alkaline (pH ~11).

-

To the resulting milky yellow mixture, add 300 mL of diethyl ether and continue stirring for 15 minutes to extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Characterization Data for 2-(2,4-Dinitrobenzyl)pyridine:

-

IR (KBr, cm⁻¹): The IR spectrum of 2-(2,4-dinitrobenzyl)pyridine shows characteristic peaks for the nitro groups (NO₂) around 1522 cm⁻¹ and 1339 cm⁻¹. A peak around 3104 cm⁻¹ can be attributed to aromatic C-H stretching.[5][6]

-

¹³C NMR: The ¹³C NMR spectrum provides detailed structural information about the carbon framework of the molecule.[7]

Diagram 1: General Nucleophilic Substitution Workflow

Caption: A generalized workflow for nucleophilic substitution reactions involving this compound.

Photolabile Protecting Groups

The 2,4-dinitrobenzyl group is a member of the o-nitrobenzyl family of photolabile protecting groups (PPGs).[8][9] PPGs are moieties that can be attached to a functional group to mask its reactivity and can be subsequently removed by irradiation with light, often in the UV range.[9] This "caging" and "uncaging" process allows for precise spatiotemporal control over the release of active molecules, a valuable tool in chemical biology and materials science.

The photolytic cleavage of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and a 2-nitrosobenzaldehyde derivative.[9] The presence of a second nitro group, as in the 2,4-dinitrobenzyl group, can influence the photophysical properties, such as the absorption wavelength and the quantum yield of photolysis.

While specific data for the photodeprotection of 2,4-dinitrobenzyl protected compounds are not abundant in the readily available literature, the general principles for o-nitrobenzyl groups apply. The efficiency of cleavage is dependent on the wavelength of irradiation and the nature of the protected functional group.[10]

Table 2: Functional Groups Potentially Protected by the 2,4-Dinitrobenzyl Group

| Functional Group | Protected Form | General Deprotection Condition |

| Alcohols (R-OH) | 2,4-Dinitrobenzyl ether (R-O-CH₂-Ar) | Photolysis (UV light) |

| Thiols (R-SH) | 2,4-Dinitrobenzyl thioether (R-S-CH₂-Ar) | Photolysis (UV light) |

| Amines (R₂NH) | N-(2,4-Dinitrobenzyl)amine (R₂N-CH₂-Ar) | Photolysis (UV light) |

| Carboxylic Acids (R-COOH) | 2,4-Dinitrobenzyl ester (R-COO-CH₂-Ar) | Photolysis (UV light) |

Diagram 2: Mechanism of Photodeprotection of a 2,4-Dinitrobenzyl Ether

References

- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 2-(2,4-Dinitrobenzyl)pyridine(1151-97-9) IR Spectrum [chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Solved Figure 1. Infrared spectrum of | Chegg.com [chegg.com]

- 7. 2-(2,4-Dinitrobenzyl)pyridine(1151-97-9) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of 2,4-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical information for 2,4-Dinitrobenzyl chloride, a reactive chemical intermediate used in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse environmental impact.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its reactivity is primarily dictated by the presence of the benzyl (B1604629) chloride group and the two electron-withdrawing nitro groups on the aromatic ring.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Data for this compound and Related Compounds

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 349.8 °C at 760 mmHg | [3] |

| Flash Point | 165.4 °C | [3] |

| Vapor Pressure | 9.24 x 10⁻⁵ mmHg at 25°C | [3] |

| Water Solubility | Reacts with water.[4] Insoluble (related compound 3,5-Dinitrobenzoyl chloride).[5] | [4][5] |

| Solubility in Organic Solvents | Soluble in many organic solvents. | [6] |

| LD50 (Oral, Rat) | No data available for this compound. 22000 mg/kg for a rodenticide formulation (for comparison). | [7] |

| LC50 (Inhalation, Rat) | No data available for this compound. > 2.4 mg/L (4-hour exposure) for 2,4-Dinitroanisole.[8] 3124 ppm (1-hour exposure) for 2,4-Dinitrobenzenesulfenyl chloride. | [8][9] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][9] It is also moisture-sensitive and may release toxic gases upon contact with water.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Gloves should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat is recommended. |

| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or during emergency situations. Use a respirator with a particulate filter for dusts. |

| Body | Closed-toe shoes and long pants | Full-length pants and closed-toe shoes are mandatory to protect against spills. |

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[9] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[9] Do not eat, drink, or smoke when handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[4] Keep containers tightly sealed and protected from physical damage.

Experimental Protocols and Reactivity

This compound is a versatile reagent in organic synthesis, primarily used for its reactivity towards nucleophiles.[1] The electron-withdrawing nitro groups make the benzylic carbon highly susceptible to nucleophilic attack.

General Workflow for Handling in a Laboratory Setting

The following diagram illustrates a typical workflow for the safe handling of this compound in a research environment.

Example Experimental Protocol: Reaction with a Thiol (e.g., Glutathione)